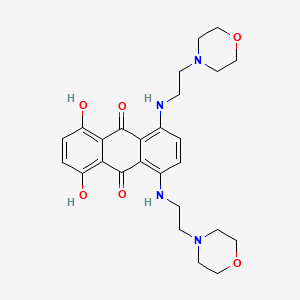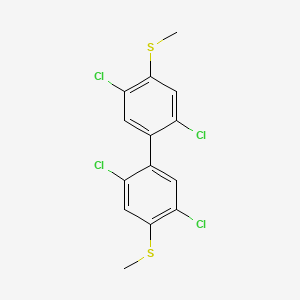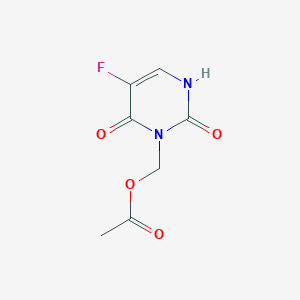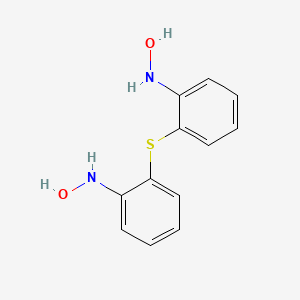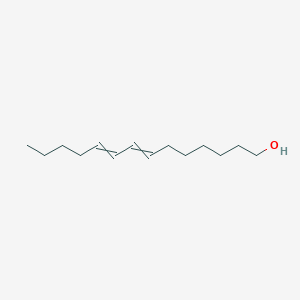
Tetradeca-7,9-dien-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tetradeca-7,9-dien-1-ol is an organic compound belonging to the class of long-chain fatty alcohols. It is characterized by the presence of two double bonds located at the 7th and 9th positions of the tetradecane chain. This compound is known for its role in various biological and chemical processes, including its use as a pheromone in certain insect species.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Tetradeca-7,9-dien-1-ol typically involves the use of acylation reactions. One common method includes the acylation of (9Z,12E)-tetradeca-9,12-diene-1-ol with acetic anhydride in the presence of pyridine in tetrahydrofuran . This reaction yields the corresponding acetate, which can then be hydrolyzed to obtain the desired alcohol.
Industrial Production Methods
Industrial production of this compound often involves large-scale acylation and hydrolysis processes. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product. The compound is typically produced in bulk for use in various applications, including as a pheromone in pest control.
Analyse Chemischer Reaktionen
Types of Reactions
Tetradeca-7,9-dien-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes and carboxylic acids.
Reduction: Reduction reactions can convert the double bonds to single bonds, yielding saturated alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts is often employed.
Substitution: Reagents such as thionyl chloride or phosphorus tribromide are used for substitution reactions.
Major Products Formed
Oxidation: Tetradeca-7,9-dienal and tetradeca-7,9-dienoic acid.
Reduction: Tetradecan-1-ol.
Substitution: Tetradeca-7,9-dienyl halides and esters.
Wissenschaftliche Forschungsanwendungen
Tetradeca-7,9-dien-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Functions as a pheromone in certain insect species, aiding in the study of insect behavior and pest control.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Employed in the production of fragrances, flavors, and as an intermediate in the synthesis of other compounds.
Wirkmechanismus
The mechanism of action of Tetradeca-7,9-dien-1-ol involves its interaction with specific molecular targets and pathways. As a pheromone, it binds to olfactory receptors in insects, triggering behavioral responses such as mating or aggregation. In biological systems, it may interact with cellular membranes and enzymes, influencing various biochemical processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
9,12-Tetradecadien-1-ol: Another long-chain fatty alcohol with double bonds at the 9th and 12th positions.
Tetradeca-9,12-dienyl acetate: An acetate derivative of Tetradeca-7,9-dien-1-ol, used as a pheromone.
Uniqueness
This compound is unique due to its specific double bond positions, which confer distinct chemical and biological properties. Its role as a pheromone and its potential therapeutic applications set it apart from other similar compounds.
Eigenschaften
CAS-Nummer |
72648-92-1 |
|---|---|
Molekularformel |
C14H26O |
Molekulargewicht |
210.36 g/mol |
IUPAC-Name |
tetradeca-7,9-dien-1-ol |
InChI |
InChI=1S/C14H26O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15/h5-8,15H,2-4,9-14H2,1H3 |
InChI-Schlüssel |
TYMWFDIDOWUYRT-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC=CC=CCCCCCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


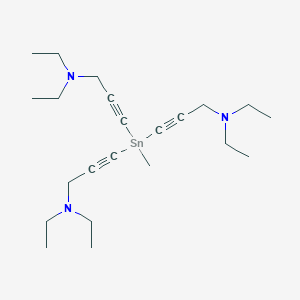
![Dodecanamide, N-[3-[bis(2-hydroxyethyl)amino]propyl]-](/img/structure/B14462685.png)
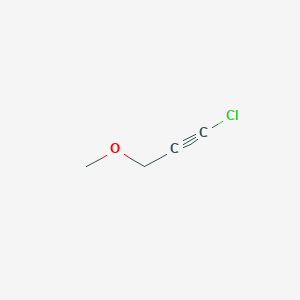
![1-Butene, 1,1,2,3,3,4,4-heptafluoro-4-[(trifluoroethenyl)oxy]-](/img/structure/B14462710.png)
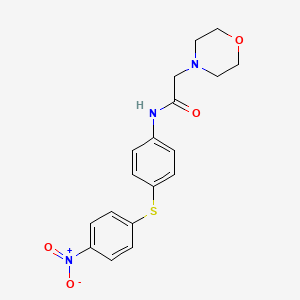
![tert-Butyl(dimethyl)[(3-phenylprop-2-en-1-yl)oxy]silane](/img/structure/B14462721.png)
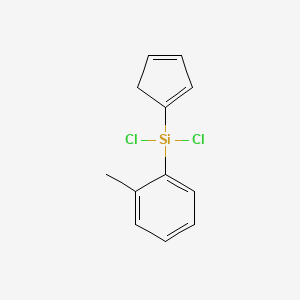
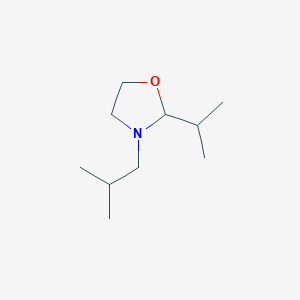
![3-Methyl-3-[1-(2-methyloxiran-2-yl)propoxy]oxetan-2-one](/img/structure/B14462738.png)
![3-[tert-Butyl(dimethyl)silyl]-1,3-oxazolidin-2-one](/img/structure/B14462739.png)
